molecular formula C8H9BrFNO B2421430 3-Bromo-5-fluoro-2-methoxy-4-methylaniline CAS No. 2187434-04-2

3-Bromo-5-fluoro-2-methoxy-4-methylaniline

Cat. No.: B2421430
CAS No.: 2187434-04-2
M. Wt: 234.068
InChI Key: CLFWZDBGKDNKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-2-methoxy-4-methylaniline is an aromatic organic compound belonging to the class of haloanilines. It is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to an aniline ring. This compound is often used in scientific research, particularly in the fields of chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-methoxy-4-methylaniline typically involves multi-step organic reactions. One common method includes the bromination of 5-fluoro-2-methoxy-4-methylaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high-quality production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoro-2-methoxy-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

Major Products Formed:

    Substitution Reactions: Formation of substituted anilines.

    Oxidation Reactions: Formation of nitro or hydroxyl derivatives.

    Reduction Reactions: Formation of amines or alcohols

Scientific Research Applications

3-Bromo-5-fluoro-2-methoxy-4-methylaniline is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methoxy-4-methylaniline involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing and electron-donating groups on the aromatic ring influences its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities, receptor binding, and signal transduction pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-fluoro-2-methoxy-4-methylaniline is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry .

Properties

IUPAC Name

3-bromo-5-fluoro-2-methoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-4-5(10)3-6(11)8(12-2)7(4)9/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFWZDBGKDNKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)OC)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.